molecular formula C10H20ClNO2 B098459 (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride CAS No. 17193-39-4

(S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride

Cat. No. B098459
CAS RN: 17193-39-4
M. Wt: 221.72 g/mol
InChI Key: YLESODBCBYZUCT-FVGYRXGTSA-N
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Description

Synthesis Analysis

While the exact synthesis process for “(S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride” is not available, related compounds such as “ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride” have been mentioned in the context of scientific research .


Chemical Reactions Analysis

Specific chemical reactions involving “(S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride” are not available in the current literature .

Scientific Research Applications

1. Pharmaceutical Research: Renin Inhibitors

H-CHA-OME HCL is utilized in the synthesis of renin inhibitors . Renin is an enzyme involved in blood pressure regulation, and inhibitors can be used to treat hypertension. The compound’s role in the development of these inhibitors is crucial due to its ability to interact with the renin substrate.

2. Peptidomimetics: Protease Inhibitors

This compound is used in the preparation of novel fluoropeptidomimetics . These peptidomimetics are designed to mimic the structure of peptides and can act as protease inhibitors, potentially treating various diseases, including HIV/AIDS, by inhibiting the action of proteases.

3. Chiral Synthesis: Asymmetric Catalysts

The chiral nature of H-CHA-OME HCL allows it to be used as an asymmetric catalyst in chemical syntheses . This application is significant in producing enantiomerically pure substances, which are important in creating drugs with specific desired activities.

4. Biochemistry: Amino Acid Derivative

As an amino acid derivative, H-CHA-OME HCL is used in biochemistry research for protein structure and function studies . It can be incorporated into peptides to study the role of cyclohexyl groups in protein interactions.

6. Analytical Chemistry: Chiral Resolution Agents

In analytical chemistry, H-CHA-OME HCL can serve as a chiral resolution agent . It can help in separating enantiomers in racemic mixtures, which is essential for the quality control of pharmaceuticals.

Safety And Hazards

The safety and hazards associated with “(S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride” are not specified in the available resources .

properties

IUPAC Name

methyl (2S)-2-amino-3-cyclohexylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-13-10(12)9(11)7-8-5-3-2-4-6-8;/h8-9H,2-7,11H2,1H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLESODBCBYZUCT-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride

CAS RN

17193-39-4
Record name methyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JS Fossey, G Jones, M Motevalli, HV Nguyen… - Tetrahedron …, 2004 - Elsevier
(S)-3-Amino-4-cyclohexyl-2-methylbutan-2-ol 10 was synthesised in four-steps from (S)-2-amino-3-cyclohexanepropanoic acid (47% overall yield). Reaction of 10 with 1,3-bis(ethyl …
Number of citations: 19 www.sciencedirect.com
G Hassan, N Forsman, X Wan… - ACS Applied Bio …, 2020 - ACS Publications
Bacterial biofilm infections incur massive costs on healthcare systems worldwide. Particularly worrisome are the infections associated with pressure ulcers and prosthetic, plastic, and …
Number of citations: 11 pubs.acs.org

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